Ethyl 5-(chlorosulfonyl)-2-fluorobenzoate Ethyl 5-(chlorosulfonyl)-2-fluorobenzoate
Brand Name: Vulcanchem
CAS No.: 1155985-73-1
VCID: VC3348428
InChI: InChI=1S/C9H8ClFO4S/c1-2-15-9(12)7-5-6(16(10,13)14)3-4-8(7)11/h3-5H,2H2,1H3
SMILES: CCOC(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)F
Molecular Formula: C9H8ClFO4S
Molecular Weight: 266.67 g/mol

Ethyl 5-(chlorosulfonyl)-2-fluorobenzoate

CAS No.: 1155985-73-1

Cat. No.: VC3348428

Molecular Formula: C9H8ClFO4S

Molecular Weight: 266.67 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-(chlorosulfonyl)-2-fluorobenzoate - 1155985-73-1

Specification

CAS No. 1155985-73-1
Molecular Formula C9H8ClFO4S
Molecular Weight 266.67 g/mol
IUPAC Name ethyl 5-chlorosulfonyl-2-fluorobenzoate
Standard InChI InChI=1S/C9H8ClFO4S/c1-2-15-9(12)7-5-6(16(10,13)14)3-4-8(7)11/h3-5H,2H2,1H3
Standard InChI Key BMQDSKFCJIXCIF-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)F
Canonical SMILES CCOC(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)F

Introduction

Ethyl 5-(chlorosulfonyl)-2-fluorobenzoate is a synthetic organic compound that belongs to the class of sulfonyl chlorides. It is primarily used as a versatile building block in organic chemistry, particularly in the synthesis of complex molecules such as pharmaceuticals and agrochemicals. This compound is characterized by its molecular formula and the presence of a reactive chlorosulfonyl group, which facilitates various chemical transformations.

Synthesis and Chemical Reactions

The synthesis of ethyl 5-(chlorosulfonyl)-2-fluorobenzoate typically involves several steps, starting from benzoic acid derivatives. The chlorosulfonyl group makes it an effective electrophile, allowing it to participate in nucleophilic substitution reactions. This versatility is crucial for forming sulfonamide linkages and other sulfur-containing compounds.

Synthesis Steps:

  • Starting Materials: Benzoic acid derivatives are commonly used as starting materials.

  • Chlorosulfonation: The introduction of the chlorosulfonyl group is a key step, often requiring controlled conditions to minimize side reactions.

  • Esterification: The formation of the ethyl ester group completes the synthesis.

Applications and Biological Activity

Ethyl 5-(chlorosulfonyl)-2-fluorobenzoate is primarily used in laboratory settings for the manufacture of chemical compounds . Its applications extend to the synthesis of pharmaceuticals and agrochemicals due to its ability to form diverse chemical linkages.

While specific biological activities of ethyl 5-(chlorosulfonyl)-2-fluorobenzoate are not well-documented, compounds with similar structures have shown potential in various biological assays. For instance, sulfonamide derivatives have been explored for their anticancer and apoptosis-inducing properties .

Safety and Handling

Ethyl 5-(chlorosulfonyl)-2-fluorobenzoate is classified as a hazardous substance due to its potential for acute toxicity, skin and eye irritation, and respiratory tract irritation . Proper handling requires protective clothing, gloves, and eye protection.

HazardDescription
Acute ToxicityHarmful if swallowed (H302)
Skin IrritationCauses skin irritation (H315)
Eye IrritationCauses serious eye irritation (H319)
Respiratory IrritationMay cause respiratory irritation (H335)

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